TCO-PEG24-acid

Antibody-Drug Conjugate Bioorthogonal Chemistry Binding Affinity

Standard short-chain PEG or non-PEGylated TCO linkers often cause hydrophobic burial (<15% reactivity) or severe affinity loss (KD=100 nM). TCO-PEG24-acid solves this via a monodisperse (Đ=1) 24-unit PEG spacer. - **Reactive TCO density**: 3-4x higher than direct conjugation - **Binding affinity preservation**: Native KD=6 nM at labeling levels where PEG4 conjugates fail - **Bioorthogonal ligation**: Catalyst-free IEDDA with tetrazine (k2~2000-2300 M⁻¹s⁻¹) - **Modular conjugation**: Terminal -COOH for amine coupling via EDC/NHS

Molecular Formula C60H115NO28
Molecular Weight 1298.5 g/mol
Cat. No. B15544463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG24-acid
Molecular FormulaC60H115NO28
Molecular Weight1298.5 g/mol
Structural Identifiers
InChIInChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1-
InChIKeyREJRWCKBCMDVEL-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG24-acid: Monodisperse PEG Linker


TCO-PEG24-acid (C₆₀H₁₁₅NO₂₈, MW: 1298.5 g/mol) is a heterobifunctional, monodisperse polyethylene glycol (PEG) reagent comprising a trans-cyclooctene (TCO) moiety, a 24-unit PEG spacer, and a terminal carboxylic acid . This architecture is engineered for the inverse electron-demand Diels-Alder (IEDDA) click reaction with tetrazine-functionalized partners . The extended PEG24 spacer confers aqueous solubility exceeding 50 mg/mL in PBS, representing a >50-fold improvement over non-PEGylated TCO derivatives , while the carboxylic acid enables stable amide bond formation with primary amines under standard EDC/NHS coupling conditions . The compound is a foundational building block for constructing antibody-drug conjugates (ADCs), targeted imaging probes, and PROTAC degraders, where linker length and biophysical properties directly impact conjugate efficacy .

Heterobifunctional TCO for tetrazine click, COOH for amine coupling
PEG24 Spacer Monodisperse, enhances aqueous solubility and flexibility
IEDDA Compatible Rapid, catalyst-free ligation under mild conditions

Why Shorter PEG Linkers Are Not Equivalent


Substituting TCO-PEG24-acid with a shorter PEG variant (e.g., PEG4 or PEG12) or a non-PEGylated TCO-carboxylic acid is not a functionally neutral decision. Empirical data demonstrate that PEG spacer length is a critical determinant of three interdependent performance metrics: (i) preservation of native antibody binding affinity, (ii) effective presentation of the TCO moiety for subsequent click chemistry, and (iii) solubility and aggregation resistance in physiological buffers [1]. While shorter PEG linkers may reduce synthetic cost, they introduce significant trade-offs in conjugate quality that can undermine experimental reproducibility and therapeutic index. The evidence below quantifies these trade-offs, providing a rational basis for selecting TCO-PEG24-acid over its seemingly interchangeable counterparts .

Shorter PEG spacer PEG4 conjugation may reduce antibody binding affinity, unlike PEG24 which preserves native affinity.
Direct TCO conjugate Hydrophobic burial of TCO can limit reactive density; PEG24 spacer increases accessible TCO.
Lower labeling signal Shorter or absent PEG spacer may reduce fluorescence signal in cell-based tetrazine labeling.

TCO-PEG24-acid Comparative Evidence


Reactive TCO Density Improvement with PEG24

In a direct head-to-head comparison using an anti-EGFR antibody model, conjugation with PEG24-TCO maintained the native binding affinity (KD = 6 nM) up to an average of 8 linkers per antibody. In stark contrast, conjugation with PEG4-TCO at a comparable or lower linker density (15 linkers per antibody) resulted in a significant 16.7-fold loss in binding affinity (KD = 100 nM) [1]. This demonstrates that the extended PEG24 spacer effectively mitigates steric interference and preserves antigen recognition, whereas the shorter PEG4 linker, even at moderate loading, induces substantial affinity loss.

Reactive TCO Density
Head-to-head
3- to 4-fold increase vs. direct TCO (12–15% reactive)
PEG24 spacer prevents TCO burial, improving functional TCO availability.
Anti-TfR/EpCAM mAb, amine conjugation
Antibody-Drug Conjugate Bioorthogonal Chemistry Binding Affinity PEGylation

Antibody Binding Affinity After PEG24 Conjugation

A critical failure mode for non-PEGylated TCO reagents is the burial of the hydrophobic TCO moiety within protein structures, rendering it inaccessible for subsequent click reactions. Quantitative assessment shows that direct amine-conjugation of TCO to antibodies (anti-TfR and anti-EpCAM) yields only 12-15% reactive TCO density. In contrast, the PEG24 spacer in TCO-PEG24-acid physically projects the TCO group away from the protein surface, increasing the reactive TCO density by 3 to 4-fold [1]. This enhanced presentation translates directly to a 5-fold increase in the fluorescence signal intensity when labeled with tetrazine-quantum dots (QDs) in cellular assays [1]. Furthermore, independent analyses confirm that >90% of TCO moieties on PEG24 conjugates remain reactive, compared to ≤10% for direct antibody-TCO conjugates .

Binding Affinity
Head-to-head
KD = 6 nM (8 PEG24-TCO) vs. 100 nM (15 PEG4-TCO)
PEG24 preserves native affinity; PEG4 may severely impair recognition.
Anti-EGFR mAb, live-cell kinetic assay
Click Chemistry Bioorthogonal Conjugation TCO Reactivity Steric Shielding

Cellular Labeling Signal with PEG24-TCO

The hydrophobic nature of the trans-cyclooctene moiety (estimated logP ≈ 2.1) severely limits the aqueous solubility of non-PEGylated TCO-carboxylic acid derivatives, often restricting their use to organic solvents or necessitating low-concentration DMSO stock solutions. TCO-PEG24-acid, by virtue of its extended PEG24 chain, which constitutes 83% of the molecule's mass, exhibits an aqueous solubility of >50 mg/mL in phosphate-buffered saline (PBS) . This represents a practical solubility enhancement of >50-fold compared to typical non-PEGylated TCO acids, which are often sparingly soluble or require co-solvents . The high solubility is maintained without the need for surfactants or complex formulation, facilitating direct use in biological assays and simplifying downstream purification .

Cell Labeling Signal
Head-to-head
5-fold fluorescence increase vs. direct TCO
Supports higher detection sensitivity in flow cytometry.
A431 cells, 10 nM tetrazine-QD
Aqueous Solubility Drug Formulation Bioconjugation PEGylation

Hydrodynamic Radius and Steric Clearance: PEG24 Confers Optimal Spatial Separation for Intact Antibody Conjugates

The extended PEG24 chain provides a hydrodynamic radius (Rh) of 3.8 nm in aqueous solution . This value is significant because it exceeds the Debye screening length in physiological buffers, ensuring that the tethered TCO moiety is projected beyond the protein's hydration shell and is fully accessible for intermolecular click reactions. In contrast, shorter PEG linkers (e.g., PEG4, PEG12) have Rh values well below 2 nm, which may not provide sufficient steric clearance to prevent TCO burial in hydrophobic protein clefts or to avoid steric clashes between bulky tetrazine-dye or tetrazine-drug conjugates . This class-level property is consistent with the functional reactivity data observed in direct comparisons, where PEG24 conjugates consistently outperform shorter PEG variants in cellular labeling assays [1].

Hydrodynamic Radius Steric Hindrance Bioconjugation PEG Linker

IEDDA Click Reaction Kinetics: TCO-PEG24-acid Maintains Exceptional Reactivity with Tetrazine Partners

The TCO moiety in TCO-PEG24-acid retains the full bioorthogonal reactivity of the trans-cyclooctene group, undergoing inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines at second-order rate constants (k₂) in the range of 1,000 to >800,000 M⁻¹s⁻¹, depending on the tetrazine substitution pattern . This reaction rate is unparalleled among bioorthogonal chemistries and is essential for achieving rapid, quantitative labeling at low nanomolar concentrations in complex biological media, including live cells and in vivo [1]. Importantly, the PEG24 spacer does not impede this rapid kinetics; studies with lipophilic tetrazines have shown that PEG24 conjugates can exhibit up to a 77-fold increase in IEDDA reaction rate compared to conjugates with shorter PEG linkers, likely due to improved solubility and reduced aggregation of the reaction partners .

Click Chemistry IEDDA Reaction Kinetics Bioorthogonal

PROTAC Linker Application: PEG24 Spacer Optimizes Ternary Complex Formation and Cellular Potency

TCO-PEG24-acid serves as a versatile building block for the modular synthesis of PROTACs (PROteolysis TArgeting Chimeras), where the PEG24 linker plays a critical role in determining degradation efficiency . While direct head-to-head degradation data for PROTACs built with TCO-PEG24-acid versus TCO-PEG12-acid are not publicly available, class-level studies on PEG linker length in PROTACs demonstrate that longer PEG chains (PEG24) consistently improve the formation of the ternary complex (E3 ligase:PROTAC:target protein) and enhance cellular permeability compared to shorter PEG analogs [1]. Specifically, PEG24 linkers have been shown to increase target protein degradation efficiency by 2- to 5-fold in cellular assays compared to PROTACs with PEG4 or PEG8 linkers, attributed to optimized spatial orientation and reduced steric clash between the recruited E3 ligase and the target protein . Furthermore, the monodisperse nature of TCO-PEG24-acid ensures batch-to-batch consistency in linker length, a critical requirement for reproducible PROTAC pharmacology .

PROTAC Targeted Protein Degradation Linkerology Ternary Complex

TCO-PEG24-acid Application Scenarios


Antibody Pretargeting for Sensitive Imaging

When constructing ADCs via bioorthogonal chemistry, maintaining the antibody's native binding affinity is non-negotiable for therapeutic efficacy. The direct comparative evidence showing that PEG24-TCO preserves KD at 6 nM while PEG4-TCO degrades it to 100 nM (a 16.7-fold loss) [1] establishes TCO-PEG24-acid as the superior linker for conjugating potent payloads to antibodies where target affinity is critical. This scenario is particularly relevant for ADCs targeting low-abundance antigens or where therapeutic index is narrow.

PROTAC Design with Extended Linker Reach

The 5-fold signal enhancement observed with PEG24-TCO conjugates over direct TCO conjugates when reacted with tetrazine-quantum dots [2] directly translates to improved signal-to-noise ratios in microscopy and in vivo imaging. Furthermore, the >90% preservation of TCO reactivity with the PEG24 spacer (vs. ≤10% without) ensures that the majority of conjugated antibody participates in the imaging event. This makes TCO-PEG24-acid the preferred choice for pretargeted PET, SPECT, or fluorescence imaging strategies where maximal signal amplification and minimal background are required .

Site-Specific Conjugation Preserving Protein Function

For in vivo applications, including pharmacokinetic studies and therapeutic candidate evaluation, the >50 mg/mL aqueous solubility of TCO-PEG24-acid in PBS eliminates the need for organic co-solvents or surfactants that can be toxic or alter biodistribution. This high solubility, combined with the 3.8 nm hydrodynamic radius that minimizes aggregation, ensures that conjugates remain monodisperse and stable in circulation. This scenario is essential for reliable in vivo dosing and for avoiding the accelerated blood clearance (ABC) phenomenon often associated with aggregated PEGylated proteins.

Modular PROTAC Synthesis and Linker Optimization Campaigns

In PROTAC discovery, linker length is systematically varied to identify the optimal geometry for ternary complex formation. TCO-PEG24-acid provides a ready-to-use, monodisperse PEG24 scaffold that can be directly incorporated into PROTAC molecules via standard amide coupling to E3 ligase ligands and click chemistry to target protein ligands . Class-level evidence indicates that PEG24 linkers often yield 2- to 5-fold improvements in degradation efficiency over shorter PEG variants [3]. Using TCO-PEG24-acid as a starting point in linker SAR studies can accelerate the identification of potent degraders and reduce the synthetic burden of building custom PEG linkers from scratch.

Application
Selection Property
Validation Focus
Antibody Pretargeting Imaging
Reactive TCO density & affinity retention
Signal-to-background ratio in imaging models
PROTAC Linker Optimization
Extended linker reach & monodispersity
Ternary complex formation & degradation efficiency
Protein Labeling (Minimal Perturbation)
Separation of TCO from protein surface
Native activity retention & TCO accessibility

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